2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 384798-69-0
VCID: VC6037734
InChI: InChI=1S/C15H14BrNO5/c1-9-14(15(18)21-6-5-19-2)10-7-13(20-4-3-17)11(16)8-12(10)22-9/h7-8H,4-6H2,1-2H3
SMILES: CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OCCOC
Molecular Formula: C15H14BrNO5
Molecular Weight: 368.183

2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 384798-69-0

Cat. No.: VC6037734

Molecular Formula: C15H14BrNO5

Molecular Weight: 368.183

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate - 384798-69-0

Specification

CAS No. 384798-69-0
Molecular Formula C15H14BrNO5
Molecular Weight 368.183
IUPAC Name 2-methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C15H14BrNO5/c1-9-14(15(18)21-6-5-19-2)10-7-13(20-4-3-17)11(16)8-12(10)22-9/h7-8H,4-6H2,1-2H3
Standard InChI Key LFQSWMXATXIZPO-UHFFFAOYSA-N
SMILES CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OCCOC

Introduction

2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound includes a benzofuran core with various substituents that contribute to its chemical properties and reactivity .

Synthesis

The synthesis of 2-methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. While specific details regarding reagents, conditions, and yields are not provided, the general method includes several transformations to introduce the necessary substituents onto the benzofuran core.

Chemical Reactions and Transformations

This compound can undergo several significant chemical reactions, including hydrolysis of the ester group, substitution reactions involving the bromine atom, and potential modifications to the cyanomethoxy group. Technical details regarding reaction conditions and yields are crucial for optimizing these transformations.

Biological Activity and Applications

Compounds like 2-methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate may exhibit biological activity by interacting with specific biological targets such as enzymes or receptors. Data from binding studies or biological assays would provide further insights into their mechanisms of action. Benzofuran derivatives have been explored for their antimicrobial and anticancer properties, suggesting potential applications in medicinal chemistry .

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